molecular formula C26H27N5O B2894017 3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-35-2

3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2894017
CAS No.: 442572-35-2
M. Wt: 425.536
InChI Key: MEUWKPDPWHNWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[1,2-a]benzimidazole derivative featuring a 3-methyl group, a 4-carbonitrile moiety, and a piperazine ring substituted with a 2-(4-methylphenoxy)ethyl chain at the 1-position. Its synthesis typically involves nucleophilic substitution reactions between chlorinated intermediates and amines, as exemplified by the reaction of 1-(2-chloroethyl)amino-3-methylpyridobenzimidazole-4-carbonitrile with 4-[2-(4-methylphenoxy)ethyl]piperazine under reflux conditions . The compound’s molecular formula is C₃₁H₃₇N₅O, with a molecular weight of 495.7 (CAS: 384350-45-2) .

Properties

IUPAC Name

3-methyl-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O/c1-19-7-9-21(10-8-19)32-16-15-29-11-13-30(14-12-29)25-17-20(2)22(18-27)26-28-23-5-3-4-6-24(23)31(25)26/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWKPDPWHNWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound with potential pharmacological applications. Its molecular formula is C26H27N5O, and it has a molecular weight of approximately 425.5 g/mol. This compound belongs to a class of piperazine derivatives that have been studied for various biological activities, including their effects on neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.

PropertyValue
Molecular FormulaC26H27N5O
Molecular Weight425.5 g/mol
CAS Number442572-35-2
Purity≥95%

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly through the modulation of serotonin and dopamine receptors. Piperazine derivatives have shown promise in inhibiting human acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects against conditions like Alzheimer's disease .

Neuropharmacological Effects

Research indicates that piperazine derivatives can exhibit significant neuropharmacological effects. For instance, compounds similar to this compound have been shown to improve memory and learning in animal models by enhancing cholinergic transmission . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring and substituents can significantly influence these effects.

Anticancer Potential

Emerging studies have also explored the anticancer potential of piperazine derivatives. For example, certain compounds within this class have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Study 1: Inhibition of Acetylcholinesterase

In a study examining the inhibition of human acetylcholinesterase by piperazine derivatives, it was found that specific structural features contributed to higher inhibitory activity. The presence of electron-donating groups at certain positions enhanced binding affinity at the active site of the enzyme, leading to more effective inhibition .

Study 2: Antitumor Activity

A series of piperazine derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines, including Mia PaCa-2 and PANC-1. Results indicated that modifications to the piperazine structure could lead to increased potency against these cell lines, suggesting that this compound may also have similar potential if further studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight CAS Number Key References
Target Compound 4-[2-(4-Methylphenoxy)ethyl] C₃₁H₃₇N₅O 495.7 384350-45-2
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile 4-(2-Methylphenyl) C₂₇H₂₆N₆ 442.56 442572-36-3
3-Isopropyl-1-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile 4-[(2-Methylnaphthalen-1-yl)methyl] C₃₃H₃₃N₅ 507.67 848212-02-2
2-Benzyl-3-methyl-1-{4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile 4-[(E)-3-Phenylprop-2-enyl] C₃₃H₃₁N₅ 497.65 305332-46-1
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methylphenyl) C₂₈H₂₉N₅ 435.57 497865-18-6
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-[(4-Methoxyphenyl)methyl] C₂₉H₂₉N₅O 463.58 342780-77-2

Structural Variations and Implications

Piperazine Substituent Diversity: The target compound features a 2-(4-methylphenoxy)ethyl chain on piperazine, introducing ether and alkyl linkages. This contrasts with analogs bearing aromatic (e.g., naphthyl in , phenylpropenyl in ) or simple aryl (e.g., 4-methylphenyl in ) groups. The phenoxyethyl chain may enhance solubility due to its polar ether group, whereas bulkier substituents (e.g., naphthyl) could increase lipophilicity and protein-binding affinity .

Core Modifications :

  • Substituents on the pyrido[1,2-a]benzimidazole core vary, including alkyl (methyl, isopropyl, propyl) and benzyl groups. For instance, the 3-isopropyl analog introduces steric bulk, which may alter binding pocket accessibility compared to the 3-methyl target compound .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of chlorinated intermediates with amines (e.g., piperazine derivatives) under varying conditions (room temperature vs. reflux) . The target compound’s synthesis employs a dioxane/DMF solvent system at elevated temperatures, optimizing reactivity for the phenoxyethyl-piperazine substitution .

Bioactivity Correlations (Inferred from Structural Clustering)

  • Compounds with aromatic piperazine substituents (e.g., naphthyl in , phenylpropenyl in ) may target hydrophobic protein domains, such as ATP-binding sites in kinases .
  • Phenoxyethyl-containing derivatives (e.g., the target compound) could exhibit improved pharmacokinetic profiles due to balanced lipophilicity and solubility .
  • Hierarchical clustering of bioactivity profiles (as in ) implies that analogs with related structures share target affinities, supporting structure-activity relationship (SAR) optimization strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.